molecular formula C16H11ClN2OS2 B11531070 (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11531070
M. Wt: 346.9 g/mol
InChI Key: BJCYKPJUWQHRMU-UKTHLTGXSA-N
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Description

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group attached to an imidazolidinone ring, with a chlorophenylsulfanyl substituent and a thioxo group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-thioxoimidazolidin-4-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the benzylidene group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a different structure but similar applications in organic synthesis.

    Disilanes: Organosilicon compounds with unique electronic properties, used in materials science and optoelectronics.

Uniqueness

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxoimidazolidin-4-one is unique due to its combination of a benzylidene group, a thioxoimidazolidinone ring, and a chlorophenylsulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C16H11ClN2OS2

Molecular Weight

346.9 g/mol

IUPAC Name

(5E)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11ClN2OS2/c17-11-5-7-12(8-6-11)22-14-4-2-1-3-10(14)9-13-15(20)19-16(21)18-13/h1-9H,(H2,18,19,20,21)/b13-9+

InChI Key

BJCYKPJUWQHRMU-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)SC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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